molecular formula C8H7BrN2O B13710988 3-Amino-5-bromo-6-(2-propynyloxy)pyridine

3-Amino-5-bromo-6-(2-propynyloxy)pyridine

Cat. No.: B13710988
M. Wt: 227.06 g/mol
InChI Key: VTNAIEOTJOKAGK-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-(2-propynyloxy)pyridine is a pyridine derivative characterized by a bromine atom at position 5, an amino group at position 3, and a 2-propynyloxy substituent at position 4. The propynyloxy group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the amino group enhances solubility in polar solvents and facilitates hydrogen bonding interactions .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-6-prop-2-ynoxypyridin-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h1,4-5H,3,10H2

InChI Key

VTNAIEOTJOKAGK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Coupling Products: Formation of biaryl or heteroaryl compounds.

    Substitution Products: Derivatives with different substituents at the 3-position.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the amino, bromine, and propynyloxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application or reaction in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyridine derivatives share structural similarities with 3-Amino-5-bromo-6-(2-propynyloxy)pyridine but differ in substituent groups, leading to distinct chemical and physical properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
3-Amino-5-bromo-6-(2-propynyloxy)pyridine Br (5), NH₂ (3), OCH₂C≡CH (6) ~246.1* Not reported Propynyloxy group enables alkyne reactivity
5-Bromo-6-methoxypyridin-3-amine Br (5), NH₂ (3), OCH₃ (6) ~218.0 Not reported Methoxy instead of propynyloxy; reduced alkyne reactivity
3-Amino-6-bromopyridine Br (6), NH₂ (3) 173.01 76–77 Lacks oxygen-based substituents
5-Amino-3-bromo-2-methylpyridine Br (3), NH₂ (5), CH₃ (2) ~201.0 Not reported Methyl group at position 2; altered steric effects
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate Br (5), NH₂ (2), COOCH₃ (3) ~285.1 Not reported Acrylate ester introduces polymerizable double bond

*Calculated based on formula C₈H₆BrN₂O.

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